molecular formula C14H16ClF3O B1359408 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane CAS No. 898783-60-3

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

Cat. No. B1359408
CAS RN: 898783-60-3
M. Wt: 292.72 g/mol
InChI Key: HIGSWGLHMZJDGI-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane, also known as 7-Cl-O-TFPH, is a chlorinated organic compound that has recently been studied for its potential applications in chemical synthesis, scientific research, and lab experiments. This compound has a unique structure that allows it to exhibit a variety of properties and functions, making it an attractive option for a variety of applications.

Scientific Research Applications

Catalytic Hydrogenolysis

The catalytic hydrogenolysis of compounds similar to 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane, such as 7-fluoro-1-phenyl- and 7,7-difluoro-1-phenylbicyclo[4.1.0]heptane, has been examined. This process, which involves the breaking of chemical bonds by hydrogen, can selectively occur at specific bonds within the compound structure, offering potential applications in chemical synthesis and modification of organic compounds (Isogai, Sakai, & Kosugi, 1986).

Spirocyclopropanated Cyclopropyl Cations

Research on spirocyclopropanated cyclopropyl cations, including derivatives such as 7-chloro-7-phenylsulfanyldispiro[2.0.2.1]heptane, demonstrates their potential in various organic reactions. These cations exhibit interesting reactivities and could be valuable in synthesizing unique molecular architectures (Kozhushkov et al., 2003).

Novel Synthesis Methods

Novel synthesis methods for related compounds, such as the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system, have been developed. These methods provide efficient routes to synthesize complex organic structures, which could be relevant for the synthesis of pharmaceuticals and other organic compounds (Brown, Corbett, & Howarth, 1977).

Carbon-Carbon Bond Formation

Studies on carbon-carbon bond formation, involving compounds like 1-chloro-3-iodoheptane, highlight the importance of such processes in organic synthesis. This knowledge can be applied to create diverse molecular structures, potentially including derivatives of this compound (Miyano, Hokari, Umeda, & Hashimoto, 1980).

Reactions with Activated Magnesium

The reaction of similar compounds with activated magnesium offers insights into potential synthetic applications. For example, the reaction of 7-bromo-7-chlorobicyclo[4.1.0]heptane with activated magnesium demonstrates how specific chemical transformations can be utilized in synthesizing and modifying organic compounds (Ando, Muranaka, & Ishihara, 1981).

Safety and Hazards

The safety and hazards associated with “7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane” are not specified in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines .

properties

IUPAC Name

7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)14(16,17)18/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSWGLHMZJDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642274
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-60-3
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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